2-Butoxyethyl chloro(oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxyethyl chloro(oxo)acetate is an organic compound with the molecular formula C8H15ClO4 It is a derivative of acetic acid and is characterized by the presence of a butoxyethyl group and a chloro(oxo)acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butoxyethyl chloro(oxo)acetate can be synthesized through the esterification of 2-butoxyethanol with chloroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 70-150°C and removing the water formed during the reaction through azeotropic distillation .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using continuous esterification processes. This method involves the use of a solid acid catalyst in a fixed bed reactor, allowing for continuous production and improved efficiency. The reaction conditions are optimized to achieve high yields and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxyethyl chloro(oxo)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butoxyethyl chloro(oxo)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and other derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of 2-butoxyethyl chloro(oxo)acetate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, potentially affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butoxyethyl acetate: Similar in structure but lacks the chloro(oxo)acetate moiety.
Ethyl chlorooxoacetate: Contains an ethyl group instead of a butoxyethyl group.
Methyl chlorooxoacetate: Contains a methyl group instead of a butoxyethyl group.
Uniqueness
2-Butoxyethyl chloro(oxo)acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
81529-68-2 |
---|---|
Molekularformel |
C8H13ClO4 |
Molekulargewicht |
208.64 g/mol |
IUPAC-Name |
2-butoxyethyl 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C8H13ClO4/c1-2-3-4-12-5-6-13-8(11)7(9)10/h2-6H2,1H3 |
InChI-Schlüssel |
ARICQSDQUJDKPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC(=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.